(5-Bromopyridin-3-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(5-Bromopyridin-3-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16BrN5OS and its molecular weight is 430.32. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
Research on derivatives similar to the specified compound, such as pyridazinone derivatives, has shown promising pharmacological activities. For example, a study by Tsuno et al. (2017) on a series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives identified them as selective TRPV4 channel antagonists with analgesic effects in various models, highlighting their potential for treating pain (Tsuno et al., 2017).
Synthetic and Chemical Applications
Gaby et al. (2003) detailed novel syntheses of pyridazinone and thieno[2,3-c]pyridazine derivatives, showcasing the diverse synthetic routes and chemical transformations applicable to similar compounds. These syntheses offer insights into the chemical manipulation of pyridazinone and thiophene derivatives, which could be relevant for the synthesis and functionalization of the compound (Gaby et al., 2003).
Antioxidant Properties
Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, including brominated variants, and evaluated their antioxidant activities. Such studies suggest that structurally related compounds could also exhibit potent antioxidant properties, which are valuable in various biomedical and chemical applications (Çetinkaya et al., 2012).
Biological Activity
Research by Koza et al. (2013) on novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones explores the synthesis and potential biological activities of these compounds. This indicates the broad interest in pyridazinone derivatives for their biological and pharmacological properties, which could extend to the compound (Koza et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the enzyme α-glucosidase , which plays a crucial role in the treatment of type II diabetes mellitus .
Mode of Action
It can be inferred that similar compounds inhibit the enzyme α-glucosidase , which breaks down carbohydrates into simple sugars. By inhibiting this enzyme, these compounds can potentially slow down the digestion of carbohydrates and reduce the rise in blood sugar after a meal .
Biochemical Pathways
By inhibiting α-glucosidase, similar compounds can affect the carbohydrate digestion pathway . This can lead to a slower release of glucose into the bloodstream, which can help manage blood sugar levels in individuals with type II diabetes .
Result of Action
Similar compounds have been shown to inhibit α-glucosidase , which can slow down the digestion of carbohydrates and reduce the rise in blood sugar after a meal . This can potentially help manage blood sugar levels in individuals with type II diabetes .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5OS/c19-14-10-13(11-20-12-14)18(25)24-7-5-23(6-8-24)17-4-3-15(21-22-17)16-2-1-9-26-16/h1-4,9-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNBEWWQOGTLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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